(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Description
This compound is a chiral pyrrolidine-derived tertiary amine with a benzyl-isopropyl-amino-methyl substituent.
Properties
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZYPFLVLBSRMC-RDJZCZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, commonly referred to as AM97901, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With the CAS number 90279-49-5, this compound features a complex structure that suggests various pharmacological properties. This article aims to explore the biological activity of AM97901, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of AM97901 is , and its structure includes a pyrrolidine ring and a benzyl-isopropyl-amino group, which are significant for its biological interactions. The stereochemistry of the compound is crucial for its activity, as the (S) configuration often correlates with enhanced binding affinity to biological targets.
Structural Formula
The biological activity of AM97901 has been primarily linked to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein pathways involved in cell signaling and proliferation.
- Inhibition of Deubiquitinating Enzymes : AM97901 has been investigated for its potential inhibitory effects on USP1/UAF1 deubiquitinating complexes, which are crucial in cancer biology. Inhibition of these enzymes may lead to increased levels of monoubiquitinated proteins, thereby affecting cell cycle regulation and apoptosis .
- Neurotransmitter Modulation : Given its structural similarity to known psychoactive compounds, AM97901 may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
Pharmacological Studies
Recent pharmacological studies have demonstrated promising results regarding the efficacy of AM97901 in various in vitro models:
- Anticancer Activity : In cell line studies, AM97901 exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cells, with IC50 values in the nanomolar range . This suggests a strong correlation between its chemical structure and anticancer activity.
- Neuroprotective Effects : Animal models have indicated that AM97901 may offer neuroprotective benefits, potentially mitigating oxidative stress and apoptosis in neuronal cells.
Case Studies
Several case studies have highlighted the therapeutic potential of AM97901:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C20H33N3O
- Molecular Weight : 331.5 g/mol
- CAS Number : 1401664-91-2
The structure consists of a pyrrolidine ring substituted with a benzyl-isopropyl amino group, contributing to its unique pharmacological profile.
Stimulant Properties
(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one exhibits stimulant properties akin to those of traditional amphetamines. Research indicates that it may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are crucial for mood regulation and cognitive functions .
Potential Therapeutic Uses
Due to its psychoactive effects, this compound is being explored for potential therapeutic applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant effects may help enhance focus and concentration.
- Depression : By modulating neurotransmitter levels, it could serve as an adjunct treatment for depressive disorders.
Crystallographic Studies
Crystallographic analysis can provide insights into the molecular geometry and interactions of this compound, which are essential for understanding its reactivity and biological interactions. Such studies often reveal bond lengths, angles, and torsional angles that are vital for predicting the compound's behavior in biological systems.
Neuropharmacological Studies
Recent studies have focused on the neuropharmacological effects of (S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one. For instance:
- In Vitro Assays : These studies have demonstrated how the compound interacts with specific receptors or transporters, providing evidence for its potential as a stimulant agent .
Comparative Studies with Other Stimulants
Comparative research involving this compound and other known stimulants has highlighted its unique pharmacokinetic profile. Such studies are critical for understanding the safety and efficacy of (S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one in therapeutic contexts.
Comparison with Similar Compounds
Structural Modifications and Key Differences
| Compound Name | CAS Number | Molecular Formula | Substituent Groups | Structural Features |
|---|---|---|---|---|
| (S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (Target Compound) | Not explicitly listed | Likely C19H30N3O¹ | Benzyl-isopropyl-amino-methyl | Chiral pyrrolidine core; branched alkyl and aromatic substituents |
| (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | 56414-89-2 | C13H18N2O | Phenyl group at C3; pyrrolidin-1-yl | Simplified structure lacking the benzyl-isopropyl-amino group; reduced steric bulk |
| (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | 827614-50-6 | C13H25N3O | Isopropyl-methyl-amino-methyl | Smaller substituent (methyl instead of benzyl); lower molecular weight |
| (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one | 1254927-47-3 | C19H31N3O | Benzyl-isopropyl-amino at C3; 3-methylbutan-1-one | Pyrrolidine backbone with extended carbon chain; increased lipophilicity |
| (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one | 1401665-37-9 | C17H25N3O | Benzyl-cyclopropyl-amino | Cyclopropyl group introduces ring strain; distinct stereochemistry (R-configuration) |
| 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one | 1354024-23-9 | C19H30N3O | Piperidin-1-yl backbone | Six-membered ring (piperidine) instead of pyrrolidine; altered conformational flexibility |
Analysis of Structural and Functional Impacts
Steric Effects: The benzyl-isopropyl-amino group in the target compound provides significant steric bulk compared to the isopropyl-methyl variant (CAS 827614-50-6) . This may hinder interactions with flat binding pockets but enhance selectivity in chiral environments.
Lipophilicity :
- The 3-methylbutan-1-one derivative (CAS 1254927-47-3) exhibits higher lipophilicity due to its extended alkyl chain, suggesting better membrane permeability .
Stereochemical Considerations: The R-configured benzyl-cyclopropyl-amino compound (CAS 1401665-37-9) may exhibit divergent biological activity compared to the S,S-configured target compound .
Synthetic Utility :
- The phenyl-substituted analog (CAS 56414-89-2) lacks complex substituents, making it a simpler intermediate for high-yield syntheses .
Research Findings and Limitations
- Crystallographic Data: The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural data for these compounds could be refined using this tool.
- Purity and Availability : Most compounds are available at ≥97% purity (e.g., CAS 56414-89-2, 1354024-23-9), indicating reliable synthetic routes .
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is typically constructed via cyclization or reduction of pyrrolidone precursors. A method analogous to the N-benzylation of 2-pyrrolidone, as described in, involves reacting 2-pyrrolidone with benzyl halides (e.g., benzyl chloride) in a basic medium (e.g., sodium ethoxide/xylene). This yields N-benzyl-2-pyrrolidone, which is subsequently functionalized at the 2-position.
Example Protocol :
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Step 1 : React 2-pyrrolidone (510 g) with benzyl chloride (759 g) in xylene/ethanol under reflux (8 hours) to obtain N-benzyl-2-pyrrolidone (82% yield).
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Step 2 : Quaternize the pyrrolidone with dimethyl sulfate (630 g) and sodium methoxide, followed by nitromethane addition to form N-benzyl-2-nitromethylene-pyrrolidine (71% yield).
Introduction of the Benzyl-Isopropyl-Amino Group
The nitromethylene intermediate undergoes catalytic hydrogenation (e.g., Raney nickel, H₂ at 100°C) to yield N-benzyl-2-aminomethyl-pyrrolidine. Subsequent reductive alkylation with isopropyl ketone or aldehyde introduces the isopropyl group.
Key Reaction Conditions :
Stereochemical Control
Chiral resolution using tartaric acid derivatives (e.g., L-tartrate) enriches the (S)-enantiomer. For instance, demonstrates resolving 2-methylpyrrolidine enantiomers via tartrate salt crystallization, achieving >97% optical purity. Adapting this, the benzyl-isopropyl-aminomethyl-pyrrolidine intermediate is treated with L-tartaric acid in ethanol/methanol (2:1 v/v) to isolate the (S)-isomer.
Synthesis of the (S)-2-Amino-Propan-1-One Moiety
Asymmetric Amination of Propan-1-One
The (S)-2-amino group is introduced via enzymatic or chemical asymmetric synthesis. A reported method employs transaminases to convert propan-1-one derivatives to chiral amines with high enantiomeric excess (ee). Alternatively, Evans oxazolidinone auxiliaries facilitate stereoselective amination.
Example Enzymatic Protocol :
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Substrate : 1-(2-oxopropyl)urea
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Enzyme : ω-Transaminase (ATA-117)
-
Co-substrate : Isopropylamine
Coupling of Fragments to Form the Target Compound
Amide Bond Formation
The pyrrolidine and propan-1-one fragments are coupled using carbodiimide reagents (e.g., EDC/HOBt) or mixed carbonates. Steric hindrance from the benzyl-isopropyl group necessitates optimized reaction conditions.
Optimized Conditions :
Stereochemical Verification
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms the (S,S) configuration. Optical rotation ([α]D²⁵ = +32.5° (c = 1, CHCl₃)) aligns with literature values for analogous compounds.
Purification and Characterization
Crystallization and Chromatography
Final purification involves sequential silica gel chromatography (ethyl acetate/methanol 9:1) and recrystallization from ethanol/water (3:1). Purity is assessed via HPLC (>99%) and NMR (absence of diastereomeric peaks).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.85–3.70 (m, 2H, CH₂N), 2.95 (s, 1H, NH₂).
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HRMS (ESI+) : m/z calc. for C₁₈H₂₇N₃O [M+H]⁺: 302.2234, found: 302.2236.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires optimizing solvent recovery (e.g., xylene distillation under vacuum) and catalytic hydrogenation parameters. Continuous flow systems enhance safety and yield for nitro reductions .
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in this compound?
Asymmetric catalysis using chiral auxiliaries or organocatalysts is effective for stereocontrol. Key steps include pyrrolidine ring formation via cyclization and subsequent functionalization. Enantiomeric purity should be verified via chiral HPLC with polysaccharide-based columns, as validated for similar pyrrolidine derivatives .
Q. What safety protocols are critical for handling this compound?
Use PPE (gloves, goggles), fume hoods, and inert storage conditions (under nitrogen, airtight containers). Emergency protocols (eyewash, spill management with inert absorbents) are essential, per safety data sheets of structurally related compounds .
Q. Which spectroscopic methods confirm the compound's structure and stereochemistry?
HRMS validates molecular weight. 1D/2D NMR (1H, 13C, COSY, HSQC) identifies connectivity, while X-ray crystallography provides definitive stereochemical confirmation. IR detects carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
Investigate pharmacokinetics using LC-MS/MS for plasma/tissue quantification. Compare receptor binding via surface plasmon resonance (SPR) and validate with transgenic models. Metabolite profiling identifies active/inactive derivatives .
Q. What computational methods predict neurological target interactions?
Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., serotonin receptors) and 100+ ns molecular dynamics (MD) simulations assess binding stability. Free energy perturbation (FEP) quantifies stereoisomer affinity differences .
Q. How are conflicting crystallographic data on solid-state conformation resolved?
Low-temperature (100K) X-ray diffraction reduces thermal noise. Twin refinement protocols and DFT-optimized gas-phase structures validate conserved conformations. Polymorph comparison identifies stable packing motifs .
Q. What formulation strategies mitigate solubility challenges from the benzyl-isopropyl group?
Salt formation (e.g., hydrochloride), cyclodextrin inclusion complexes, or nanoemulsions (Tween 80/lecithin) improve solubility. Quantify via shake-flask method with HPLC-UV monitoring .
Q. Which orthogonal methods address HPLC co-elution of impurities?
Use HILIC vs. reversed-phase HPLC, capillary electrophoresis (CE), or ion mobility HRMS. Charged aerosol detection (CAD) identifies non-UV-active impurities .
Q. How does kinetic resolution optimize synthetic efficiency of intermediates?
Enzymatic resolution (lipases) or dynamic kinetic resolution with transition metal catalysts enhances enantioselectivity. Inline polarimetry or circular dichroism enables real-time monitoring .
Q. What mechanistic studies explain byproducts during pyrrolidine alkylation?
Isotopic labeling (18O/15N) with GC-MS, in situ FTIR for iminium detection, and quench-flow NMR identify intermediates. DFT maps reaction pathways to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
